N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride
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Overview
Description
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride is a chemical compound with the molecular formula C12H19N3·HCl It is known for its unique structure, which includes both pyridine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
- Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine
Uniqueness
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H20ClN3 |
---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)-1-pyrrolidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H |
InChI Key |
KXSPCJKHGDXFTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCNC1)CC2=CN=CC=C2.Cl |
Origin of Product |
United States |
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